Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Description
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 2940937-25-5) is a bicyclic compound featuring a rigid [2.2.2]octane scaffold with two nitrogen atoms (2,5-diaza substitution) and a benzyl ester group. Its structure combines conformational rigidity with functional versatility, making it valuable in medicinal chemistry and asymmetric synthesis.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c17-13-12-7-6-11(15-13)8-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) |
InChI Key |
PRZSCAPNCVFEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC1CN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
The most straightforward laboratory synthesis involves the esterification of 2,5-diazabicyclo[2.2.2]octane-2-carboxylic acid with benzyl chloroformate under basic conditions. The reaction is typically performed in an aprotic organic solvent such as dichloromethane, with triethylamine serving as a base to neutralize the hydrochloric acid generated.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2,5-Diazabicyclo[2.2.2]octane-2-carboxylic acid + benzyl chloroformate | Nucleophilic attack of carboxylate on benzyl chloroformate |
| 2 | Triethylamine, dichloromethane, room temperature to mild heating | Formation of Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
This method yields the desired benzyl ester with good selectivity and moderate to high yields, typically exceeding 70% under optimized conditions. The product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research and industrial applications.
Cycloaddition and Rearrangement Route
Background
An alternative and mechanistically intriguing route involves the use of 3-oxidopyrazinium salts derived from 2(1H)-pyrazinones. These species act as azomethine ylides and undergo 1,3-dipolar cycloaddition reactions with acrylate derivatives to form bicyclic products.
Key Reaction Sequence
- Step 1: Generation of 3-oxidopyrazinium salts from 2(1H)-pyrazinones by regioselective quaternization and N-deprotonation.
- Step 2: 1,3-Dipolar cycloaddition of these salts with acrylate or acrylic acid derivatives.
- Step 3: Formation of 3,8-diazabicyclo[3.2.1]octanes predominantly, with minor formation of 2,5-diazabicyclo[2.2.2]octanes.
- Step 4: Wagner–Meerwein rearrangement of the initially formed 3,8-diazabicyclo[3.2.1]octane to the 2,5-diazabicyclo[2.2.2]octane core.
Mechanistic Insights
The 2,5-diazabicyclo[2.2.2]octane framework is formed either directly via an aza-Diels–Alder type cycloaddition or indirectly through rearrangement of the 3,8-diazabicyclo[3.2.1]octane intermediate. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level support the feasibility of this rearrangement and the domino process leading to the bicyclic structure.
Representative Reaction Data
| Dipolarophile | Product Type | Yield (%) | Notes |
|---|---|---|---|
| Methyl 2-phenylacrylate | 2,5-Diazabicyclo[2.2.2]octane derivative | ~40% | Direct formation favored |
| Methyl acrylate | 3,8-Diazabicyclo[3.2.1]octane (major) + 2,5-diazabicyclo[2.2.2]octane (trace) | 51–73% (major) | Rearrangement possible |
| Acrylic acid derivatives | Tricyclic lactone-lactams (via lactonization) | 50–71% | Further functionalization |
Industrial Scale Considerations
The industrial synthesis of this compound typically adapts the direct benzylation method due to its straightforward scalability. Optimization focuses on:
- Maximizing yield via control of stoichiometry and reaction temperature.
- Using solvents and bases that facilitate easy separation and recycling.
- Employing purification techniques such as recrystallization or preparative chromatography to meet purity standards.
The cycloaddition-based methods, while mechanistically elegant, are less commonly used industrially due to complexity and the need for specialized starting materials.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Benzylation | 2,5-Diazabicyclo[2.2.2]octane-2-carboxylic acid | Benzyl chloroformate, triethylamine | Esterification | 70–85% | Simple, scalable, high purity | Requires pre-formed bicyclic acid |
| Cycloaddition + Rearrangement | 3-Oxidopyrazinium salts, acrylates | Various acrylate derivatives | 1,3-Dipolar cycloaddition, rearrangement | 40–73% | Structural diversity, mechanistic novelty | More complex, moderate yields, multiple steps |
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxo groups, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural and functional attributes are compared below with analogs featuring variations in bicyclo ring systems, substituents, and protecting groups.
Bicyclo[5.1.0]octane Derivatives
Examples :
- 8fa : tert-Butyl(1S,7S)-5-Benzyl-7-(2,4-dichlorophenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate
- 8ac : tert-Butyl(1S,7S)-5-(4-Fluorobenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate
Key Differences :
- Ring System : The [5.1.0]octane core introduces a fused cyclopropane ring, increasing ring strain and altering reactivity compared to the [2.2.2]octane scaffold .
- Substituents : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl in 8fa ) reduce steric hindrance but may enhance electrophilic reactivity. The fluorobenzyl group in 8ac improves metabolic stability in drug candidates .
- Synthesis : Yields for [5.1.0]octane derivatives range from 85–89% via KOH-mediated cyclization, suggesting efficient methodology despite structural complexity .
- Physical Properties : Melting points vary with substituents (92–113°C), reflecting differences in crystallinity .
Bicyclo[2.2.1]heptane Analogs
Example : Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1608499-16-6)
- Functional Groups : Similar benzyl ester and diaza motifs but reduced molecular weight (246.26 vs. ~274.28 for the target compound) .
tert-Butyl-Protected Analogs
Examples :
- tert-Butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 198835-04-0)
- 2-Boc-2-azabicyclo[2.2.2]octane-6-one (CAS: 1311390-85-8)
Comparative Data Table
Research Implications
- Drug Design : The [2.2.2]octane scaffold’s rigidity is advantageous for stabilizing bioactive conformations, while [5.1.0]octane derivatives offer tunable reactivity via substituents .
- Synthetic Utility: tert-Butyl-protected analogs are preferable for reactions requiring acidic conditions, whereas benzyl esters are suited for hydrogenolysis-driven deprotection .
- Safety Considerations : The target compound’s handling precautions (e.g., ventilation, heat avoidance) highlight its instability under harsh conditions .
Biological Activity
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that belongs to the diazabicyclo family, known for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 260.29 g/mol. The compound features a rigid bicyclic structure containing two nitrogen atoms, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 2940937-25-5 |
| Structure | Structure |
Synthesis Methods
The synthesis of this compound typically involves several routes, including:
- Benzylation of Diazabicyclo Compounds : Using benzyl halides in the presence of bases.
- Cyclization Reactions : Forming the bicyclic structure through nucleophilic attacks.
- Carboxylation : Introducing the carboxylate group via various electrophilic reagents.
These synthetic pathways allow for the modification of the compound to enhance its biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound:
- In Vitro Studies : The compound demonstrated significant inhibition of COX enzymes, particularly COX-2, with IC values comparable to established anti-inflammatory drugs like diclofenac .
| Compound | COX-1 IC (μg/mL) | COX-2 IC (μg/mL) |
|---|---|---|
| Benzyl 6-oxo compound | 71.11 | 73.35 |
| Diclofenac | 80.00 | 70.00 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Case Study : A series of experiments indicated that the compound exhibited potent antibacterial activity against various strains, suggesting its potential as a lead compound for antibiotic development .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Enzymatic Activity : By binding to the active sites of COX enzymes and preventing substrate access.
- Modulation of Inflammatory Pathways : Affecting cytokine release and immune cell activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
